molecular formula C11H12BrNO2 B1450594 4-Bromo-2-(2-ethoxyethoxy)benzonitrile CAS No. 1712378-73-8

4-Bromo-2-(2-ethoxyethoxy)benzonitrile

Cat. No. B1450594
M. Wt: 270.12 g/mol
InChI Key: FFJKHOZOOWWPSB-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-ethoxyethoxy)benzonitrile is a biochemical used for proteomics research . Its molecular formula is C11H12BrNO2 and has a molecular weight of 270.12 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(2-ethoxyethoxy)benzonitrile consists of 11 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Proteomics Research

  • Field : Proteomics
  • Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used as a biochemical in proteomics research .
  • Method of Application : The specific methods of application in proteomics research are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of its use in proteomics research are not provided in the source .

Organic Nonlinear Optical (NLO) Materials

  • Field : Material Science
  • Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used in the fabrication and development of good-quality nonlinear organic optical (NLO) materials .
  • Method of Application : The crystal was prepared at room temperature by the slow evaporation method . The functional groups of the crystal were identified using the FTIR and FT-Raman spectra .
  • Results or Outcomes : The grown crystal exhibited violet and red emissions. A high dielectric constant was received at a low frequency. The grown crystal was stable up to 125.59 °C .

Biochemical Research

  • Field : Biochemistry
  • Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used as a biochemical in various research .
  • Method of Application : The specific methods of application in biochemical research are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of its use in biochemical research are not provided in the source .

Organic Building Blocks

  • Field : Organic Chemistry
  • Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” is used as an organic building block in the synthesis of various organic compounds .
  • Method of Application : The specific methods of application in organic synthesis are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of its use in organic synthesis are not provided in the source .

Gas Phase Ion Energetics Research

  • Field : Physical Chemistry
  • Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” might be used in studies involving gas phase ion energetics .
  • Method of Application : The specific methods of application in gas phase ion energetics research are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of its use in gas phase ion energetics research are not provided in the source .

Synthesis of Ligands

  • Field : Organic Chemistry
  • Application : “4-Bromo-2-(2-ethoxyethoxy)benzonitrile” might be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
  • Method of Application : The specific methods of application in ligand synthesis are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of its use in ligand synthesis are not provided in the source .

properties

IUPAC Name

4-bromo-2-(2-ethoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-14-5-6-15-11-7-10(12)4-3-9(11)8-13/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJKHOZOOWWPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-ethoxyethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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